6-Methylthieno[2,3-d]pyrimidine-4-carboxylic acid
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Overview
Description
6-methylthieno[2,3-d]pyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methylthieno[2,3-d]pyrimidine-4-carboxylic acid can be achieved through several methods. One effective method involves the Pd(dppf)Cl₂-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines . This method yields the desired compound in 63-71% yields. Another approach involves the use of 2-nitrothiophenes as starting compounds, which are reduced to esters of the target acids using phosphorus trichloride . Additionally, substituted carbethoxythienopyrimidines can be synthesized via the inverse electron-demand Diels-Alder reaction from 2-aminothiophene-3-carboxylic acids and ethyl 1,3,5-triazine-2,4,6-tricarboxylate .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The Pd-catalyzed carbonylation method is particularly favored due to its efficiency and relatively high yields .
Chemical Reactions Analysis
Types of Reactions
6-methylthieno[2,3-d]pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions on the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives of the original compound .
Scientific Research Applications
6-methylthieno[2,3-d]pyrimidine-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-methylthieno[2,3-d]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit the enzyme tRNA (Guanine37-N1)-methyltransferase (TrmD), which is essential for bacterial growth . This inhibition disrupts the bacterial protein synthesis process, leading to antimicrobial effects. Additionally, the compound’s anticancer activity is attributed to its ability to inhibit protein kinases and other enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine-4-carboxylic acid: Similar in structure but lacks the methyl group at the 6-position.
Thieno[3,2-d]pyrimidine-4-carboxylic acid: Differently fused ring system but shares similar chemical properties.
Thieno[3,4-d]pyrimidine-4-carboxylic acid: Another structural isomer with different biological activities.
Uniqueness
6-methylthieno[2,3-d]pyrimidine-4-carboxylic acid is unique due to the presence of the methyl group at the 6-position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a more potent compound in certain applications .
Properties
Molecular Formula |
C8H6N2O2S |
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Molecular Weight |
194.21 g/mol |
IUPAC Name |
6-methylthieno[2,3-d]pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C8H6N2O2S/c1-4-2-5-6(8(11)12)9-3-10-7(5)13-4/h2-3H,1H3,(H,11,12) |
InChI Key |
SYHPFHKOGVWFBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N=CN=C2S1)C(=O)O |
Origin of Product |
United States |
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